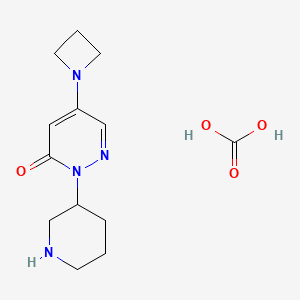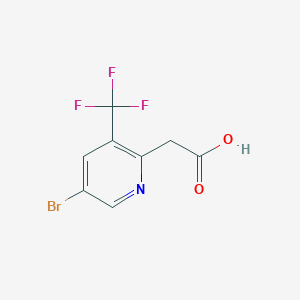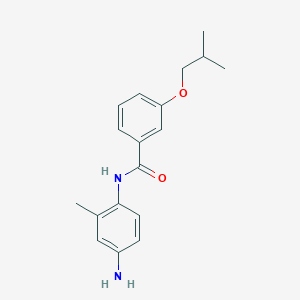
4,4-ジフルオロ-3,3-ジメチル-L-プロリンメチルエステル塩酸塩
概要
説明
Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride: is a synthetic organic compound with the molecular formula C8H14ClF2NO2 It is a derivative of proline, an amino acid, and features two fluorine atoms and two methyl groups attached to the proline ring
科学的研究の応用
Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity and pharmacokinetics of proline derivatives.
Industrial Applications: It is employed in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
Mode of Action
It is known to interact with its targets, dppi and vla-4, potentially inhibiting their functions . This interaction may lead to changes in immune responses and cell adhesion processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride are likely related to the functions of its targets. By inhibiting DPPI and VLA-4, it may affect the immune response and cell adhesion pathways . The downstream effects of these changes are currently under investigation.
Result of Action
The molecular and cellular effects of Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride’s action are likely to be related to its inhibitory effects on DPPI and VLA-4 . By inhibiting these targets, it may alter immune responses and cell adhesion processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available L-proline.
Fluorination: The proline derivative undergoes fluorination to introduce the fluorine atoms at the 4,4-positions. This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Esterification: The carboxyl group of the proline derivative is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxo derivatives of Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride.
Reduction: Reduced forms of the compound with fewer fluorine atoms or other substituents.
Substitution: Substituted derivatives with nucleophiles replacing the original substituents.
類似化合物との比較
N-Boc-4,4-Difluoro-L-proline: A similar compound used as a substrate in the preparation of dipeptidyl peptidase I inhibitors and VLA-4 antagonists.
4,4-Difluoro-3,3-dimethyl-L-proline: A non-methylated version of the compound with similar fluorine substitution.
Uniqueness: Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance the compound’s stability, lipophilicity, and potential for selective interactions with biological targets, making it a valuable tool in research and development.
特性
IUPAC Name |
methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-7(2)5(6(12)13-3)11-4-8(7,9)10;/h5,11H,4H2,1-3H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTUQDUUXWJROO-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCC1(F)F)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NCC1(F)F)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)






![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)



![Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1529513.png)
![7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B1529514.png)
